

Spectroscopic Data for 4,6-Dihydroxynicotinamide: A Technical Guide

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Compound of Interest

Compound Name:	4,6-Dihydroxynicotinamide
CAS No.:	5466-41-1
Cat. No.:	B1505835

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4,6-dihydroxynicotinamide**, a key heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural characterization.

Introduction to 4,6-Dihydroxynicotinamide

4,6-Dihydroxynicotinamide, with the chemical formula $C_6H_6N_2O_3$ and a molecular weight of approximately 154.13 g/mol, is a derivative of nicotinamide, a form of vitamin B3.^[1] Its structure, featuring a dihydroxylated pyridine ring coupled with a carboxamide group, suggests a molecule with significant potential for hydrogen bonding and various chemical interactions. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes. This guide provides a predictive analysis of its spectral characteristics, grounded in fundamental spectroscopic principles, alongside field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **4,6-dihydroxynicotinamide**, both ^1H and ^{13}C NMR would provide critical information about its unique electronic environment.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **4,6-dihydroxynicotinamide** is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the hydroxyl protons. The exact chemical shifts are highly dependent on the solvent used, due to hydrogen bonding effects.[2]

Table 1: Predicted ^1H NMR Chemical Shifts for **4,6-Dihydroxynicotinamide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2 (aromatic)	7.8 - 8.2	Singlet	1H
H-5 (aromatic)	6.0 - 6.4	Singlet	1H
-CONH ₂ (amide)	7.0 - 7.5 (broad) and 6.5 - 7.0 (broad)	Two Broad Singlets	2H
-OH (hydroxyl)	9.0 - 12.0 (broad)	Broad Singlet	2H

Causality of Predictions: The protons at positions 2 and 5 are on the pyridine ring and are expected to be in the aromatic region. The H-2 proton is adjacent to the electron-withdrawing amide group and the ring nitrogen, leading to a downfield shift. The H-5 proton is situated between two hydroxyl groups, which are electron-donating through resonance, thus it is expected to be more shielded and appear at a higher field. The amide protons are expected to be broad due to quadrupole broadening from the nitrogen atom and their exchange with any trace water in the solvent. The hydroxyl protons will also be broad and their chemical shift will be highly variable depending on concentration and solvent due to hydrogen bonding.[2]

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4,6-Dihydroxynicotinamide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (amide)	165 - 175
C-4, C-6 (hydroxyl-bearing)	155 - 165
C-2	140 - 150
C-3	115 - 125
C-5	95 - 105

Causality of Predictions: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum. The carbons bearing the hydroxyl groups (C-4 and C-6) are also significantly deshielded due to the electronegativity of the oxygen atoms. The remaining aromatic carbons (C-2, C-3, and C-5) will have shifts influenced by the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

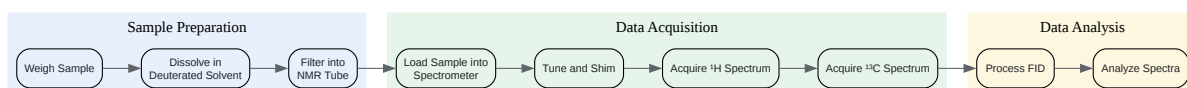
This protocol outlines the steps for acquiring high-quality NMR spectra of a solid organic compound like **4,6-dihydroxynicotinamide**.^{[3][4]}

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of dry **4,6-dihydroxynicotinamide**.
- **Solvent Selection:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). DMSO- d_6 is often preferred for compounds with exchangeable protons like hydroxyl and amide groups as it allows for their observation.
- **Sample Filtration:** If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Spectrometer Setup:** Place the NMR tube in the spectrometer's probe.^[5]

- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C and shim the magnetic field to achieve optimal homogeneity and resolution.
- **Acquisition of ^1H Spectrum:** Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- **Acquisition of ^{13}C Spectrum:** Acquire a one-dimensional ^{13}C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and performing baseline correction.
- **Data Analysis:** Integrate the signals in the ^1H spectrum and identify the chemical shifts and multiplicities of all signals in both the ^1H and ^{13}C spectra.

Diagram: NMR Experimental Workflow



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Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of **4,6-dihydroxynicotinamide** is expected to show characteristic absorption bands for its hydroxyl, amide, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **4,6-Dihydroxynicotinamide**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500 - 3200 (broad)	O-H (hydroxyl)	Stretching
3400 - 3100 (two bands)	N-H (amide)	Stretching
~1680	C=O (amide I)	Stretching
~1620	N-H (amide II)	Bending
1600 - 1450	C=C and C=N (aromatic)	Ring Stretching
~1250	C-O (hydroxyl)	Stretching

Causality of Predictions: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups.[6] The amide N-H stretching vibrations typically appear as two distinct bands in this region. The amide I band (primarily C=O stretch) is expected at a relatively high wavenumber, while the amide II band (a mix of N-H bend and C-N stretch) will be at a lower frequency. The aromatic ring will give rise to several C=C and C=N stretching vibrations.

Experimental Protocol for IR Spectroscopy

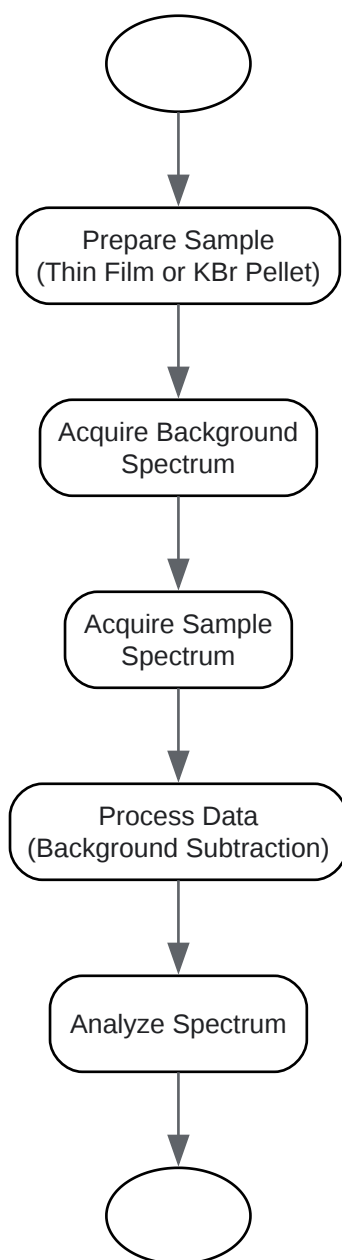
For a solid sample like **4,6-dihydroxynicotinamide**, the thin solid film or KBr pellet method are common and effective.[7][8]

Step-by-Step Methodology (Thin Solid Film):

- **Sample Preparation:** Dissolve a small amount (a few milligrams) of **4,6-dihydroxynicotinamide** in a volatile solvent in which it is soluble (e.g., methanol or ethanol).
- **Film Deposition:** Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]
- **Background Subtraction:** A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
- **Data Analysis:** Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional groups.

Diagram: IR Data Acquisition Process



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Caption: Key stages in acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula, as well as structural information from fragmentation patterns.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common technique for the analysis of small organic molecules and would likely be suitable for **4,6-dihydroxynicotinamide**.[\[10\]](#)

Table 4: Predicted Key Ions in the Mass Spectrum of **4,6-Dihydroxynicotinamide**

m/z	Ion	Description
154	$[M]^+$	Molecular Ion
137	$[M - NH_3]^+$	Loss of ammonia from the amide
126	$[M - CO]^+$	Loss of carbon monoxide
110	$[M - CONH_2]^+$	Loss of the carboxamide group

Causality of Predictions: The molecular ion peak at m/z 154 would confirm the molecular weight of the compound. Common fragmentation pathways for amides include the loss of ammonia (NH₃). Decarbonylation (loss of CO) is also a possible fragmentation pathway. A significant fragment would likely be observed corresponding to the loss of the entire carboxamide group.

Experimental Protocol for Mass Spectrometry

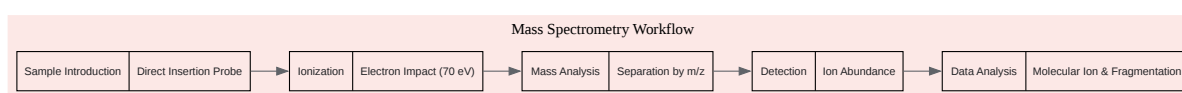
The following is a general protocol for obtaining an EI mass spectrum of a solid sample.[\[11\]](#)

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically using a direct insertion probe.
- **Ionization:** The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[10\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Diagram: Mass Spectrometry Logic



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Caption: The logical flow of a mass spectrometry experiment.

Conclusion

The comprehensive spectroscopic analysis of **4,6-dihydroxynicotinamide** through NMR, IR, and MS provides a detailed and validated approach to its structural characterization. The predicted data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers and scientists in the field of drug development and chemical analysis. The synergistic use of these techniques allows for an unambiguous confirmation of the molecule's structure, which is a critical step in any scientific investigation involving this compound.

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